molecular formula C13H16O4 B14623542 Pentanedioic acid, 2-phenyl-, dimethyl ester, (R)- CAS No. 56523-52-5

Pentanedioic acid, 2-phenyl-, dimethyl ester, (R)-

Cat. No.: B14623542
CAS No.: 56523-52-5
M. Wt: 236.26 g/mol
InChI Key: YPDDMZUWEYJXHM-LLVKDONJSA-N
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Description

Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- is an organic compound with the molecular formula C13H16O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- can be synthesized through several methods. One common approach involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of pentanedioic acid, 2-phenyl-, dimethyl ester, ®- often involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanedioic acid, 2-phenyl-, dimethyl ester, ®- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The phenyl group may also interact with aromatic receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, dimethyl ester: A simpler ester with similar reactivity but lacking the phenyl group.

    Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Contains additional methyl groups, affecting its chemical properties.

    Pentanedioic acid, 2-methylene-, dimethyl ester: Features a methylene group, altering its reactivity.

Uniqueness

Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- is unique due to its chiral nature and the presence of the phenyl group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

56523-52-5

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

dimethyl (2R)-2-phenylpentanedioate

InChI

InChI=1S/C13H16O4/c1-16-12(14)9-8-11(13(15)17-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m1/s1

InChI Key

YPDDMZUWEYJXHM-LLVKDONJSA-N

Isomeric SMILES

COC(=O)CC[C@H](C1=CC=CC=C1)C(=O)OC

Canonical SMILES

COC(=O)CCC(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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